

Preclinical Pharmacokinetics and Pharmacodynamics of Tegoprazan: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4] Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the H+/K+-ATPase, Tegoprazan competitively and reversibly blocks the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][3][5][6] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of Tegoprazan, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support further research and development.

Pharmacodynamics

Tegoprazan exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells.[4][5]

In Vitro Potency

Preclinical studies have consistently demonstrated the potent inhibitory activity of Tegoprazan against H+/K+-ATPase from various species.



Parameter	Species	Value	Reference
IC50	Porcine	0.29 - 0.53 μΜ	[1][6][7][8]
Canine	0.29 - 0.52 μΜ	[6][7][8]	
Human	0.29 - 0.52 μΜ	[6][7][8]	_
Selectivity	Canine Na+/K+- ATPase	>100 μM	[6][7][9]

IC50: Half maximal inhibitory concentration

The high selectivity of Tegoprazan for H+/K+-ATPase over the closely related Na+/K+-ATPase underscores its targeted mechanism of action.[6][7][9] Kinetic analyses have confirmed that Tegoprazan's inhibition of H+/K+-ATPase is reversible and occurs in a potassium-competitive manner.[5][6][7]

In Vivo Efficacy

The potent in vitro activity of Tegoprazan translates to significant efficacy in preclinical animal models of acid-related diseases.



Animal Model	Species	Parameter	Value	Reference
GERD Model	Rat	ED50 (esophageal injury & acid secretion)	2.0 mg/kg	[1]
Naproxen- induced Peptic Ulcer	Rat	ED50	0.1 mg/kg	[1]
Ethanol-induced Peptic Ulcer	Rat	ED50	1.4 mg/kg	[1]
Water-immersion Restraint Stress- induced Peptic Ulcer	Rat	ED50	0.1 mg/kg	[1]
Acetic Acid- induced Peptic Ulcer	Rat	Curative Ratio (10 mg/kg)	44.2% (vs. 32.7% for esomeprazole 30 mg/kg)	[1]
Histamine- induced Acid Secretion	Dog	Dose for complete inhibition	1.0 mg/kg	[6][7][8][9]
Pentagastrin- induced Acidified Gastric pH	Dog	Effective Dose	1 and 3 mg/kg (reversed pH to neutral)	[6][7][8][9]

ED50: Half maximal effective dose

These studies highlight Tegoprazan's superior potency compared to the PPI esomeprazole in rat models.[1] In dogs, Tegoprazan demonstrated a rapid onset of action, with complete inhibition of histamine-induced acid secretion observed within one hour of administration.[6][7] [8][9]



Pharmacokinetics

Preclinical studies, primarily in dogs, have characterized the pharmacokinetic profile of Tegoprazan, demonstrating good absorption and distribution to the target organ.

Parameter	Species	Dose	Value	Reference
Absorption	Dog	0.3 to 30 mg/kg (oral)	Well absorbed	[6][7][8][9]
Distribution	Dog	0.3 to 30 mg/kg (oral)	Higher concentration in gastric tissue/fluid than in plasma	[6][7][8][9][10]
Cmax	Dog	3 mg/kg (oral)	2,490 ng/mL	[10]
AUC0-inf	Dog	3 mg/kg (oral)	12,731 ng·hr/mL	[10]
Half-life (t1/2)	Dog	Not specified	3.3 - 3.5 hrs	[10]

Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

The preferential distribution of Tegoprazan to the gastric tissue is a key feature that contributes to its potent and sustained pharmacodynamic effect.[6][7][8][9][10]

Metabolism

Tegoprazan is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) 3A4 enzyme, and to a lesser extent by CYP2C19, to its major metabolite, M1 (desmethyl tegoprazan).[11][12][13][14] The N-demethylation metabolite (M1) has been identified as a major drug-related compound in plasma.[15] While M1 is pharmacologically active, its potency in inhibiting porcine H+/K+-ATPase is approximately 10-fold less than the parent compound, with an IC50 value of 6.19 μM compared to 0.53 μM for Tegoprazan.[11][12]

Experimental Protocols



In Vitro H+/K+-ATPase Inhibition Assay

The in vitro inhibitory activity of Tegoprazan was assessed using ion-leaky vesicles containing gastric H+/K+-ATPases isolated from pigs.[1] This established method allows for the direct measurement of the enzymatic activity of the proton pump and the inhibitory effects of test compounds. The assay typically involves incubating the H+/K+-ATPase-containing vesicles with ATP and varying concentrations of the inhibitor. The enzymatic activity is then determined by measuring the rate of ATP hydrolysis, often through a colorimetric assay that quantifies the release of inorganic phosphate. The IC50 value is then calculated from the concentration-response curve.

In Vivo Animal Models

Rat Models of Gastric Acid-Related Disease:

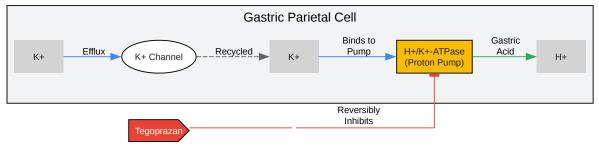
- GERD Model: Gastroesophageal reflux disease was induced in rats, and the efficacy of Tegoprazan in inhibiting esophageal injury and gastric acid secretion was evaluated.[1]
- Peptic Ulcer Models: Various models were used to induce peptic ulcers in rats, including the
 administration of naproxen, ethanol, and water-immersion restraint stress.[1] The antiulcer
 activity of Tegoprazan was then assessed. For the acetic acid-induced ulcer model, the
 curative ratio was determined after repeated oral administration.[1]

Canine Models of Gastric Acid Secretion:

- Histamine-induced Acid Secretion: In dogs, gastric acid secretion was stimulated by the administration of histamine.[6][7][9] The ability of orally administered Tegoprazan to inhibit this induced acid secretion was then measured.
- Pentagastrin-induced Acidified Gastric pH: Pentagastrin was used to induce an acidic gastric environment in dogs.[6][7][9] The effect of Tegoprazan on reversing the acidified gastric pH to a neutral range was then evaluated.

Visualizations Mechanism of Action of Tegoprazan



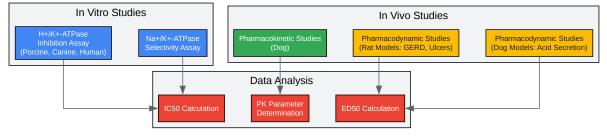


Mechanism of Action of Tegoprazan

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Caption: Tegoprazan reversibly inhibits the H+/K+-ATPase proton pump.

Preclinical Evaluation Workflow



Preclinical Evaluation Workflow for Tegoprazan

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